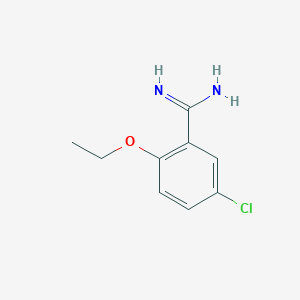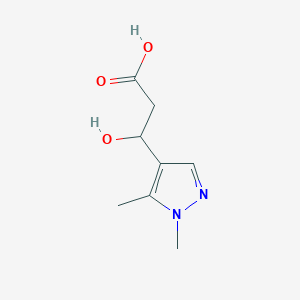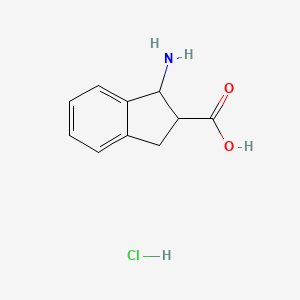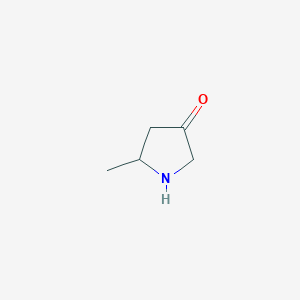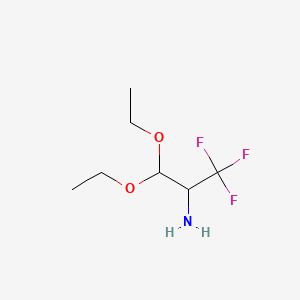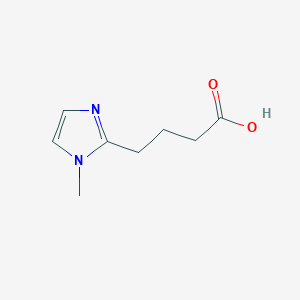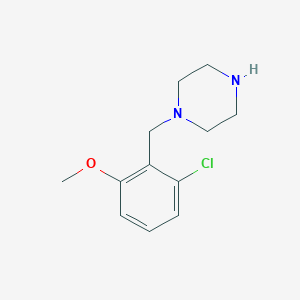
3-Chloro-2-(piperazin-1-ylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-chloro-6-methoxyphenyl)methyl]piperazine is an organic compound that features a piperazine ring substituted with a 2-chloro-6-methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chloro-6-methoxyphenyl)methyl]piperazine typically involves the reaction of 2-chloro-6-methoxybenzyl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 1-[(2-chloro-6-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the piperazine ring can undergo reduction to form secondary amines.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield derivatives like azides or thiols.
- Oxidation produces aldehydes or carboxylic acids.
- Reduction results in secondary amines .
Scientific Research Applications
1-[(2-chloro-6-methoxyphenyl)methyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing various pharmaceuticals, including antipsychotic and antidepressant drugs.
Biological Studies: Used in the study of receptor-ligand interactions, particularly in the central nervous system.
Industrial Applications: Employed in the synthesis of agrochemicals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 1-[(2-chloro-6-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It acts as a ligand, binding to these receptors and modulating their activity, which can result in various pharmacological effects .
Comparison with Similar Compounds
1-(2-methoxyphenyl)piperazine: Lacks the chlorine atom, resulting in different pharmacological properties.
1-(2-chlorophenyl)piperazine: Lacks the methoxy group, affecting its receptor binding affinity and activity.
Uniqueness: 1-[(2-chloro-6-methoxyphenyl)methyl]piperazine is unique due to the presence of both the chlorine and methoxy groups, which confer specific chemical and pharmacological properties that are not observed in its analogs .
Properties
Molecular Formula |
C12H17ClN2O |
|---|---|
Molecular Weight |
240.73 g/mol |
IUPAC Name |
1-[(2-chloro-6-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17ClN2O/c1-16-12-4-2-3-11(13)10(12)9-15-7-5-14-6-8-15/h2-4,14H,5-9H2,1H3 |
InChI Key |
WNGPUPXDSZDOEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)CN2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate](/img/structure/B13607631.png)
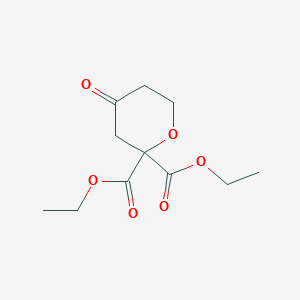
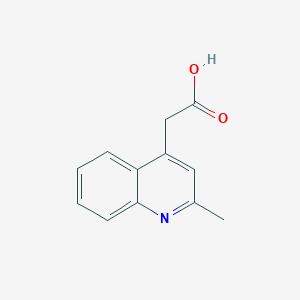

![1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13607649.png)
